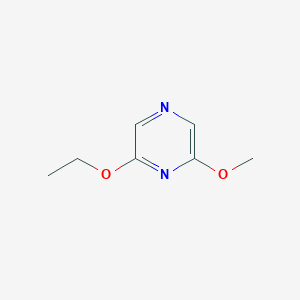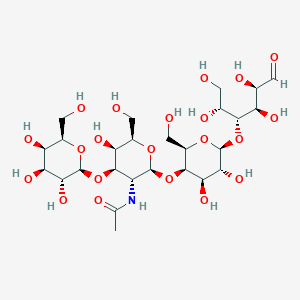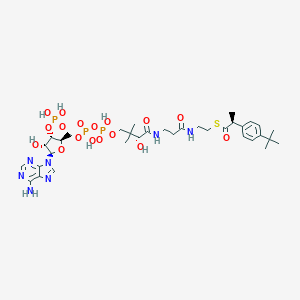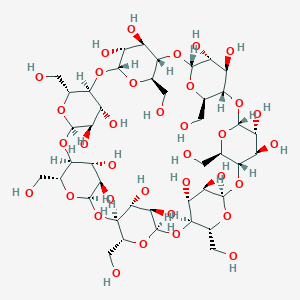
Pyrazine, 2-ethoxy-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2-ethoxy-6-methoxy-, also known as 2-Ethoxy-6-methoxypyrazine (2-EMP), is a heterocyclic organic compound that is widely used in scientific research. It is a colorless, crystalline substance with a characteristic odor that is similar to that of green bell peppers. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in many fields of study.
Mecanismo De Acción
The mechanism of action of 2-EMP is not fully understood, but it is believed to act as a modulator of the olfactory system. It has been found to bind to specific receptors in the olfactory epithelium, which triggers a cascade of biochemical events that ultimately result in the perception of the green bell pepper aroma.
Efectos Bioquímicos Y Fisiológicos
2-EMP has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. In addition, it has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-EMP has several advantages as a research tool. It is a stable compound that is easy to synthesize and purify, making it readily available for use in experiments. It is also relatively inexpensive, which makes it a cost-effective option for researchers.
However, there are also limitations to the use of 2-EMP in lab experiments. Its strong odor can interfere with other experiments being conducted in the same laboratory. In addition, its effects on the olfactory system may vary depending on the individual, which can make it difficult to obtain consistent results.
Direcciones Futuras
There are several future directions for research involving 2-EMP. One area of interest is its potential use as a therapeutic agent. Its antioxidant, anti-inflammatory, and analgesic properties make it a promising candidate for the treatment of various diseases.
Another area of interest is its potential applications in the field of olfactory research. Its ability to modulate the olfactory system makes it a valuable tool for studying the mechanisms of olfactory perception and the development of olfactory-based diagnostic tests.
Conclusion
In conclusion, 2-EMP is a valuable compound that has numerous applications in scientific research. Its unique aroma and biochemical properties make it a valuable tool in various fields of study. Further research is needed to fully understand its mechanisms of action and potential applications in the treatment of disease.
Métodos De Síntesis
The synthesis of 2-EMP involves the reaction of 2-acetylpyridine with ethyl orthoformate and methanol in the presence of a catalyst such as hydrochloric acid or sulfuric acid. This reaction yields 2-EMP as the final product, which can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-EMP has been extensively studied for its applications in various fields of scientific research. It is commonly used as a flavoring agent in the food industry, where it imparts a green bell pepper flavor to food products. In addition, it is used as a fragrance in perfumes and other cosmetic products.
Propiedades
Número CAS |
136309-05-2 |
|---|---|
Nombre del producto |
Pyrazine, 2-ethoxy-6-methoxy- |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2-ethoxy-6-methoxypyrazine |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7-5-8-4-6(9-7)10-2/h4-5H,3H2,1-2H3 |
Clave InChI |
IWHKKACEQHMSJA-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=CN=C1)OC |
SMILES canónico |
CCOC1=NC(=CN=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)
